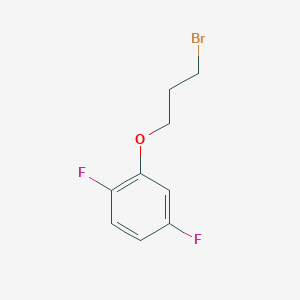
2-piperidin-4-yl-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-4-yl-N-propylacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-4-yl-N-propylacetamide typically involves the reaction of piperidine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Piperidine is reacted with propylamine in the presence of a suitable catalyst to form N-n-propylpiperidine.
Step 2: N-n-propylpiperidine is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-piperidin-4-yl-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-piperidin-4-yl-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-piperidin-4-yl-N-propylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-N-4-piperidinylacetamide: Another acetamide derivative with a piperidine ring.
N-ethyl-2-(piperidin-4-yloxy)acetamide: A structurally similar compound with an ethyl group instead of a propyl group.
Uniqueness
2-piperidin-4-yl-N-propylacetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-piperidin-4-yl-N-propylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-2-5-12-10(13)8-9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13) |
Clave InChI |
MRICCVUNTLUGHW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CC1CCNCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Bromomethyl)-6-[2-chlorophenyl]pyrimidine](/img/structure/B8532209.png)










![Cyclohexyl-(2,7-dimethyl-imidazo[1,2-a]pyridin-3-yl)-amine](/img/structure/B8532299.png)

